![molecular formula C14H15NO B1273282 3-(Benzyloxy)-4-methylaniline CAS No. 219492-12-3](/img/structure/B1273282.png)
3-(Benzyloxy)-4-methylaniline
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its appearance (solid, liquid, gas, color, etc.) .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Metabolism and Biochemical Transformations
- Studies on rat liver microsomal metabolism of related compounds, including 4-methylaniline derivatives, identified metabolites from side-chain C-hydroxylation and N-hydroxylation, although aromatic ring hydroxylation was not a major pathway. This research indicates the potential metabolic pathways and transformations of similar compounds (Boeren et al., 1992).
Chemical Synthesis and Reactions
- In chemical synthesis, benzylic azides have been converted into N-methylanilines, showcasing the versatility of such compounds in organic reactions and synthesis (López & Nitzan, 1999).
- 3-(Benzyloxy)-4-methylaniline derivatives have been used as key building blocks in the synthesis of important pharmaceuticals, such as tetrahydrolipstatin and tetrahydroesterastin, highlighting their utility in drug development (Tripathi & Kumar, 2012).
Photochemical Studies
- Photoinduced reactions of related compounds, like 4-nitro-N,N-dimethylaniline, have been studied, which could provide insights into the photochemical behavior of this compound under similar conditions (Görner & Döpp, 2002).
Protease Inhibition
- Research on 2-benzyloxy-4H-3,1-benzoxazin-4-ones, structurally related to this compound, indicates their potential as inhibitors of serine proteases, suggesting possible biochemical applications for this compound in a similar context (Gütschow et al., 1998).
Luminescent Properties and Material Science
- Studies on lanthanide coordination compounds with derivatives of this compound revealed insights into how substituents affect photophysical properties, offering potential applications in material sciences and photonics (Sivakumar et al., 2010).
Mechanism of Action
Target of Action
The specific targets can vary depending on the exact structure of the compound and its functional groups .
Mode of Action
The mode of action of 3-(Benzyloxy)-4-methylaniline involves several steps. It is known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring
Biochemical Pathways
Similar compounds have been known to participate in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have been known to cause various molecular and cellular changes, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, temperature, and the specific conditions under which the compound is stored or administered .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWRMTAIHRIAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383270 | |
Record name | 3-(Benzyloxy)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219492-12-3 | |
Record name | 4-Methyl-3-(phenylmethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219492-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzyloxy)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzyloxy-4-methyl-phenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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